molecular formula C27H26ClN3O4S2 B2739611 (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 865162-53-4

(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

货号: B2739611
CAS 编号: 865162-53-4
分子量: 556.09
InChI 键: YSQYQQAROVPBBR-OHYPFYFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C27H26ClN3O4S2 and its molecular weight is 556.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a novel compound classified as a benzothiazole derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN2O4S2C_{19}H_{19}ClN_{2}O_{4}S_{2}, with a molecular weight of approximately 439.0 g/mol. The structure features a benzothiazole moiety linked to a sulfonamide group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₉ClN₂O₄S₂
Molecular Weight439.0 g/mol
CAS Number896355-95-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Preliminary studies suggest that it may inhibit certain kinases and modulate signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including Hep3B (hepatocellular carcinoma) and HeLa (cervical cancer) cells.

Key Findings:

  • Cytotoxicity: The compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics.
  • Cell Cycle Arrest: Flow cytometry analysis revealed that the compound induces G2/M phase arrest in treated cells, suggesting its potential as an anticancer agent.

Antioxidant Activity

In addition to its anticancer properties, the compound has been evaluated for its antioxidant activity. Using the DPPH assay, it was found to scavenge free radicals effectively, indicating potential protective effects against oxidative stress.

Assay TypeResult
DPPH Scavenging ActivitySignificant inhibition
IC50 (Antioxidant Assay)Comparable to Trolox

Case Studies

  • Study on Hep3B Cells:
    • Objective: Evaluate the anticancer efficacy.
    • Results: The compound reduced α-fetoprotein levels significantly and induced apoptosis in Hep3B cells.
    • Conclusion: Suggests potential for liver cancer treatment.
  • Cell Cycle Analysis:
    • Method: Flow cytometry was employed to assess cell cycle distribution.
    • Findings: A marked increase in G2/M phase population was observed post-treatment, indicating effective cell cycle modulation.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

  • Methodological Answer : Retrosynthetic analysis is critical for identifying precursors such as substituted benzo[d]thiazole and sulfonamide intermediates. Multi-step synthesis typically involves:

  • Cyclization : For benzo[d]thiazole core formation, using 2-aminobenzenethiol derivatives under reflux with chloroethyl ether .
  • Sulfonylation : Reacting with 3,4-dihydroquinoline-1-sulfonyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C to ensure regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC for high-purity isolation (>95%) .
    Key parameters include pH control (7–8 for sulfonylation) and inert atmospheres to prevent oxidation of sensitive functional groups .

Q. How can structural elucidation be performed to confirm the Z-configuration and purity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to identify proton environments (e.g., characteristic shifts for the ethoxyethyl group at δ 3.5–4.0 ppm) and confirm stereochemistry via NOESY correlations .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 534.12) and isotopic patterns consistent with chlorine .
  • X-ray Crystallography : For unambiguous confirmation of the Z-configuration in single crystals grown via slow vapor diffusion (e.g., methanol/water) .

Q. What strategies improve solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
  • Stability : Conduct accelerated degradation studies under varied pH (1–10) and temperatures (4–40°C). LC-MS monitors decomposition products (e.g., hydrolysis of the sulfonamide group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Benzo[d]thiazole Core : Replace ethoxyethyl with allyl or propargyl groups to assess impact on target binding .
  • Sulfonamide Moiety : Introduce fluorinated or methylated quinoline derivatives to enhance metabolic stability .
    Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with improved binding to hypothesized targets (e.g., kinase domains) . Validate via in vitro enzyme inhibition assays (IC50_{50} determination) .

Q. What experimental approaches identify the compound’s biological targets?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down interacting proteins from cell lysates .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target stabilization in HEK-293 cells after heat shock (37–65°C) .
  • RNA Sequencing : Identify differentially expressed genes post-treatment to map pathways (e.g., apoptosis, inflammation) .

Q. How should contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HepG2) to rule out cell-specific effects .
  • Metabolite Profiling : Use LC-MS to detect active metabolites in cell media that may contribute to observed discrepancies .
  • Counter-Screen : Test against off-target receptors (e.g., GPCR panels) to exclude nonspecific binding .

Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?

  • Methodological Answer :

  • Rodent Models : Administer IV/PO doses (5–50 mg/kg) to calculate AUC, Cmax_{max}, and half-life. Monitor liver enzymes (ALT/AST) and renal function (creatinine) for toxicity .
  • Tissue Distribution : Use radiolabeled 14^{14}C-compound with autoradiography to quantify accumulation in target organs .
  • C. elegans : High-throughput screening for acute toxicity (LC50_{50}) and developmental effects .

Q. How can computational modeling predict metabolic pathways?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the ethoxyethyl group) .
  • Molecular Dynamics Simulations : Simulate hepatic microsome environments (CHARMM force field) to identify vulnerable sites for glucuronidation .
  • MetaSite : Compare predicted metabolites with experimental LC-MS/MS fragmentation patterns .

属性

IUPAC Name

N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4S2/c1-2-35-17-16-30-24-14-11-21(28)18-25(24)36-27(30)29-26(32)20-9-12-22(13-10-20)37(33,34)31-15-5-7-19-6-3-4-8-23(19)31/h3-4,6,8-14,18H,2,5,7,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQYQQAROVPBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。